![molecular formula C22H16 B098910 2,3-Dimethylbenzo[a]pyrene CAS No. 16757-87-2](/img/structure/B98910.png)
2,3-Dimethylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used as a model carcinogen in scientific research. DMBA is a potent mutagen and carcinogen that can cause DNA damage and initiate the development of cancer.
Mecanismo De Acción
2,3-Dimethylbenzo[a]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. The main metabolite of 2,3-Dimethylbenzo[a]pyrene, 3-hydroxy-2,3-Dimethylbenzo[a]pyrene, can form adducts with DNA that can lead to DNA damage and mutations. The formation of these adducts can initiate the development of cancer.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethylbenzo[a]pyrene can cause a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune suppression. 2,3-Dimethylbenzo[a]pyrene can also induce the expression of genes involved in cell proliferation and survival, which can lead to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical carcinogenesis and for investigating the effects of various compounds on cancer development. However, there are some limitations to using 2,3-Dimethylbenzo[a]pyrene in lab experiments. 2,3-Dimethylbenzo[a]pyrene is a potent carcinogen that can cause severe toxicity, and its effects can be difficult to control. Additionally, the use of 2,3-Dimethylbenzo[a]pyrene in animal models can be expensive and time-consuming.
Direcciones Futuras
There are several future directions for research on 2,3-Dimethylbenzo[a]pyrene. One area of research is focused on developing new methods for synthesizing 2,3-Dimethylbenzo[a]pyrene that are more efficient and cost-effective. Another area of research is focused on developing new animal models that can better mimic the development and progression of cancer in humans. Additionally, there is a need for more research on the effects of 2,3-Dimethylbenzo[a]pyrene on different types of cancer and on the potential for using 2,3-Dimethylbenzo[a]pyrene as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 2,3-Dimethylbenzo[a]pyrene is a potent carcinogen that is widely used as a model carcinogen in scientific research. 2,3-Dimethylbenzo[a]pyrene can cause DNA damage and initiate the development of cancer. 2,3-Dimethylbenzo[a]pyrene is synthesized by several methods, and its effects can be difficult to control. However, 2,3-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical carcinogenesis and for investigating the effects of various compounds on cancer development. There are several future directions for research on 2,3-Dimethylbenzo[a]pyrene, including developing new methods for synthesizing 2,3-Dimethylbenzo[a]pyrene, developing new animal models for cancer research, and investigating the potential for using 2,3-Dimethylbenzo[a]pyrene as a therapeutic agent for cancer treatment.
Métodos De Síntesis
2,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the oxidation of 2,3-dimethylphenanthrene, the reduction of 2,3-dimethylbenzene-1,4-dione, and the reaction of 2,3-dimethylphenanthrene with acrolein. The most commonly used method for synthesizing 2,3-Dimethylbenzo[a]pyrene is the reaction of 2,3-dimethylphenanthrene with benzoquinone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
2,3-Dimethylbenzo[a]pyrene is widely used as a model carcinogen in scientific research. It is used to study the mechanisms of chemical carcinogenesis and to investigate the effects of various compounds on cancer development. 2,3-Dimethylbenzo[a]pyrene is also used to induce tumors in animal models, such as mice and rats, to study the development and progression of cancer.
Propiedades
Número CAS |
16757-87-2 |
|---|---|
Nombre del producto |
2,3-Dimethylbenzo[a]pyrene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-8-10-20-19-6-4-3-5-15(19)12-17-7-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
Clave InChI |
VMRBTVWTNAWCTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2 |
SMILES canónico |
CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2 |
Otros números CAS |
16757-87-2 |
Sinónimos |
2,3-Dimethylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



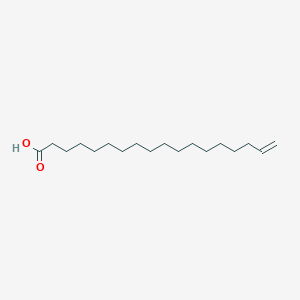
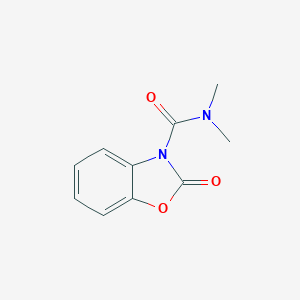
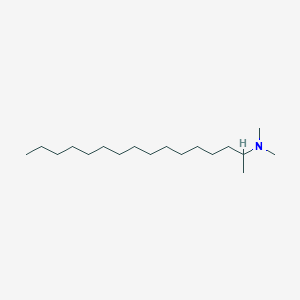
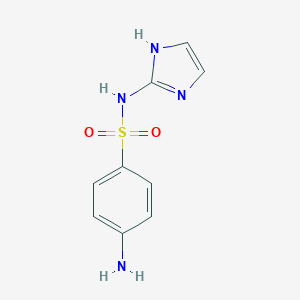
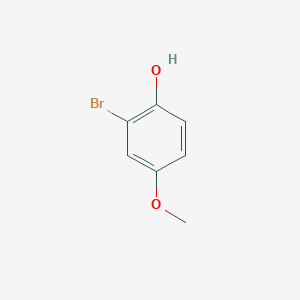
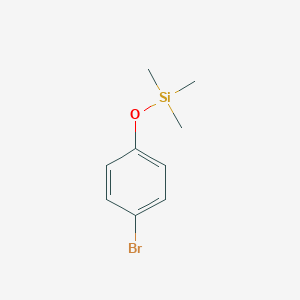
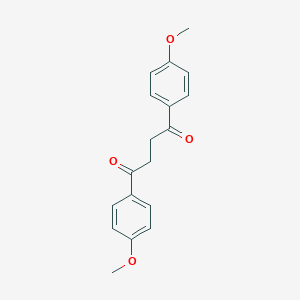

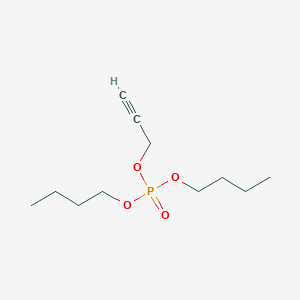
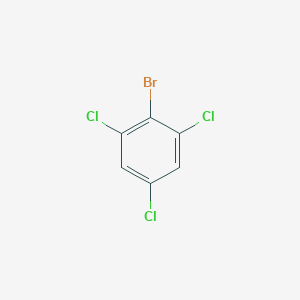



![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)